2-(Bromomethyl)-6-(trifluoromethyl)pyridine hydrobromide
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Overview
Description
2-(Bromomethyl)-6-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromomethyl and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-methyl-6-(trifluoromethyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-6-(trifluoromethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and trifluoromethyl groups. These groups can interact with molecular targets through nucleophilic substitution, oxidation, and reduction pathways, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-6-(trifluoromethyl)pyridine hydrobromide is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C7H6Br2F3N |
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Molecular Weight |
320.93 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-5-2-1-3-6(12-5)7(9,10)11;/h1-3H,4H2;1H |
InChI Key |
JMBGZMZSVDIZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CBr.Br |
Origin of Product |
United States |
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